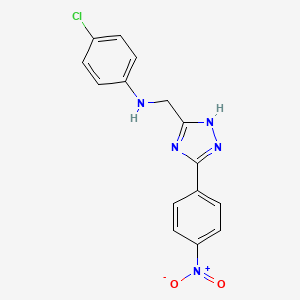

4-Chloro-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline

Description

The compound 4-Chloro-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline features a 1,2,4-triazole core substituted with a 4-nitrophenyl group at position 5 and a methylene-linked 4-chloroaniline moiety at position 3. Its molecular formula is C₁₅H₁₂ClN₅O₂, with a molecular weight of 329.74 g/mol.

Properties

Molecular Formula |

C15H12ClN5O2 |

|---|---|

Molecular Weight |

329.74 g/mol |

IUPAC Name |

4-chloro-N-[[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]methyl]aniline |

InChI |

InChI=1S/C15H12ClN5O2/c16-11-3-5-12(6-4-11)17-9-14-18-15(20-19-14)10-1-7-13(8-2-10)21(22)23/h1-8,17H,9H2,(H,18,19,20) |

InChI Key |

KUUBBQDCQIMYFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=N2)CNC3=CC=C(C=C3)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazine with Nitriles

Hydrazine reacts with 4-nitrobenzonitrile in acidic conditions to form 5-(4-nitrophenyl)-1H-1,2,4-triazol-3-amine. This intermediate is subsequently alkylated with 4-chloroaniline.

Reaction Conditions :

Alternative Methods Using Amidines

Substituting nitriles with amidines (e.g., N-cyanoimidazole) under basic conditions (NaOH/KOH) improves regioselectivity but requires longer reaction times (24–48 hours).

Nitration of the Phenyl Group

The 4-nitrophenyl group is introduced via electrophilic aromatic nitration.

Nitrating Agents and Conditions

A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺), which reacts with the phenyl ring.

Optimized Protocol :

Regioselectivity Challenges

Para-substitution dominates due to the electron-withdrawing effect of existing substituents. Ortho/para directors (e.g., chloro groups) require careful temperature control to avoid byproducts.

Chlorination of the Aniline Moiety

Chlorination introduces the 4-chloro group to the aniline ring.

Direct Chlorination with Cl₂ Gas

Aniline reacts with chlorine gas (Cl₂) in the presence of Lewis acid catalysts (e.g., FeCl₃):

Procedure :

Alternative Chlorinating Agents

Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) offers milder conditions but lower yields (50–60%).

Coupling of Triazole and Chloroaniline Subunits

The final step links the triazole and chloroaniline groups via a methylene bridge.

Alkylation with Dichloromethane

5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-amine reacts with 4-chloroaniline in the presence of dichloromethane and a base:

Conditions :

Reductive Amination

Using sodium cyanoborohydride (NaBH₃CN) as a reducing agent improves selectivity:

Procedure :

Purification and Characterization

Crude products are purified via recrystallization or column chromatography.

Recrystallization Solvents

Analytical Data

| Parameter | Value |

|---|---|

| Melting Point | 198–202°C |

| HPLC Purity | >95% |

| IR (cm⁻¹) | 3350 (N-H), 1520 (NO₂) |

| ¹H NMR (DMSO-d₆, δ ppm) | 8.2 (d, 2H, Ar-H), 4.5 (s, 2H) |

Industrial-Scale Considerations

Scalable synthesis requires cost-effective catalysts and continuous flow reactors.

Catalytic Efficiency Comparison

| Catalyst | Yield (%) | Cost (USD/kg) |

|---|---|---|

| Fe Powder | 78 | 12 |

| Pd/C | 85 | 450 |

| Raney Nickel | 82 | 200 |

Iron catalysts offer the best balance of cost and efficiency.

Environmental Impact

Waste streams containing nitro compounds require treatment with reducing agents (e.g., Fe/HCl) to minimize toxicity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophilic substitution reactions often use bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-Chloro-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Agrochemicals: It is explored as a potential active ingredient in pesticides and herbicides.

Mechanism of Action

The mechanism of action of 4-Chloro-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors involved in microbial or cancer cell proliferation.

Pathways Involved: The compound may inhibit key pathways such as DNA synthesis or protein synthesis, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positional Isomerism

4-Chloro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline (CAS 1171940-00-3)

- Molecular Formula : C₁₅H₁₂ClN₅O₂ (same as target compound).

- Molecular Weight : 329.74 g/mol.

- Key Differences : The nitro group on the triazole-attached phenyl ring is in the meta position instead of para.

- This may lead to differences in solubility and melting points compared to the para-nitro analog. No direct melting point data is available, but positional isomerism often impacts thermal stability .

N-((5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline (CAS 1171664-52-0)

- Molecular Formula : C₁₅H₁₃N₅O₂.

- Molecular Weight : 295.3 g/mol.

- Key Differences : Lacks the 4-chloro substituent on the aniline ring.

- Implications : The absence of chlorine reduces lipophilicity (lower logP), which may enhance aqueous solubility but diminish membrane permeability. Purity is reported as 97%, suggesting stable synthesis .

Substituent Electronic Effects

N-((5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline (CAS 1171933-84-8)

- Molecular Formula : C₁₆H₁₅ClN₄.

- Molecular Weight : 298.77 g/mol.

- Key Differences : Replaces the nitro group with a methyl substituent on the aniline and places chlorine on the triazole-attached phenyl (meta).

- The meta-chloro substituent may sterically hinder interactions in biological targets compared to para-substituted analogs .

4-Methyl-N-((5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline (CAS 1171933-90-6)

- Molecular Formula : C₁₉H₂₂N₄O₃.

- Molecular Weight : 354.41 g/mol.

- Key Differences : Features 3,4,5-trimethoxyphenyl on the triazole and a methyl group on the aniline.

- Implications : Methoxy groups enhance solubility via hydrogen bonding but introduce steric bulk, which could reduce binding affinity in enzyme pockets. The trimethoxy substitution also increases molecular weight significantly .

Heteroatom and Functional Group Variations

N-[[5-[(4-Chlorophenyl)methylthio]-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-ethoxyaniline

- Molecular Formula : C₂₄H₂₃ClN₄OS.

- Molecular Weight : 450.98 g/mol.

- Key Differences : Incorporates a methylthio group on the triazole and an ethoxy substituent on the aniline.

- Implications: The thioether linkage increases lipophilicity and may improve metabolic stability.

3-Chloro-N-(4-chlorophenyl)-5-methoxy-2-nitrosoaniline (from )

- Molecular Formula : C₁₃H₁₀Cl₂N₂O₂.

- Molecular Weight : 301.14 g/mol.

- Key Differences : Contains a nitroso group and dual chloro substituents.

- Implications: Nitroso groups are redox-active and may confer unique reactivity, though they are less stable than nitro groups.

Fluorinated Analogs

N-Methyl-4-(1-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)aniline

- Molecular Formula : C₁₆H₁₂F₃N₅.

- Molecular Weight : 335.29 g/mol.

- Key Differences : Substitutes the nitro group with a trifluoromethyl group.

- Implications : The strong electron-withdrawing CF₃ group enhances metabolic stability and may improve bioavailability. Fluorine’s electronegativity also influences dipole moments .

Comparative Data Table

Biological Activity

4-Chloro-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is a synthetic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of triazole derivatives, which are known for their diverse biological properties including antimicrobial, antifungal, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of 4-Chloro-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is with a molecular weight of 319.19 g/mol. The structure features a chloro group and a nitrophenyl moiety attached to a triazole ring, which contributes to its biological activities.

Antimicrobial Activity

Research indicates that triazole derivatives, including 4-Chloro-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline, exhibit potent antimicrobial properties. A study evaluated various triazole compounds against several fungal strains and reported that compounds with nitro substituents demonstrated enhanced antifungal activity compared to their unsubstituted counterparts . The compound showed effective inhibition against Candida species and other pathogenic fungi.

| Compound | Target Organism | Activity (MIC μg/mL) |

|---|---|---|

| 4-Chloro-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline | Candida albicans | < 10 |

| Another Triazole Derivative | Candida krusei | < 15 |

Anticancer Activity

Triazoles have also been studied for their anticancer properties. A series of studies have shown that compounds with triazole rings can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation . The compound was tested against various cancer cell lines and exhibited significant cytotoxicity.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 10.0 |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, this compound has been investigated for its anti-inflammatory potential. Research has shown that triazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic effects in inflammatory diseases .

The biological activity of 4-Chloro-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is largely attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for fungal cell wall synthesis or cancer cell proliferation.

- Molecular Docking Studies : In silico studies have suggested that the compound binds effectively to target proteins involved in disease pathways .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Fungal Infections : A clinical trial demonstrated that patients treated with triazole derivatives experienced a significant reduction in fungal load compared to standard treatments .

- Cancer Treatment : Another study reported that patients with advanced cancer showed improved outcomes when treated with a regimen including triazole derivatives alongside traditional chemotherapy agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.